N,N-Dimethyl-2-(5-methyl-1H-indol-1-yl)ethan-1-amine
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Overview
Description
N,N-Dimethyl-2-(5-methyl-1H-indol-1-yl)ethan-1-amine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(5-methyl-1H-indol-1-yl)ethan-1-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .
For the specific synthesis of this compound, a common approach involves the alkylation of 5-methylindole with N,N-dimethylaminoethyl chloride in the presence of a base such as sodium hydride . The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(5-methyl-1H-indol-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
N,N-Dimethyl-2-(5-methyl-1H-indol-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(5-methyl-1H-indol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors in biological systems. For instance, it may bind to serotonin receptors, influencing neurotransmitter activity and exhibiting potential psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-5-methoxytryptamine: Another indole derivative with similar structural features but different functional groups.
Sumatriptan: A compound with a similar indole structure used in the treatment of migraines.
Uniqueness
N,N-Dimethyl-2-(5-methyl-1H-indol-1-yl)ethan-1-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
87482-19-7 |
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Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N,N-dimethyl-2-(5-methylindol-1-yl)ethanamine |
InChI |
InChI=1S/C13H18N2/c1-11-4-5-13-12(10-11)6-7-15(13)9-8-14(2)3/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
PQMAYIXYIYVYLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CCN(C)C |
Origin of Product |
United States |
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